molecular formula C12H11Cl2N3OS2 B2783855 2,4-dichloro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 310420-23-6

2,4-dichloro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide

货号 B2783855
CAS 编号: 310420-23-6
分子量: 348.26
InChI 键: VKXXLUIDGQAJIM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,4-dichloro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide, also known as PD184352, is a small molecule inhibitor that targets the extracellular signal-regulated kinase (ERK) pathway. The ERK pathway is a key signaling pathway that regulates cell proliferation, differentiation, and survival. PD184352 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders.

作用机制

2,4-dichloro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide targets the ERK pathway by inhibiting the activation of MEK1/2, which are upstream kinases that activate ERK. By blocking the activation of ERK, this compound inhibits cell proliferation, differentiation, and survival. This compound has been shown to be highly selective for MEK1/2 and does not inhibit other kinases in the MAPK pathway.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound inhibits cell proliferation and induces apoptosis. In neurodegenerative diseases, this compound protects neurons from oxidative stress and apoptosis. In inflammatory disorders, this compound reduces inflammation and joint destruction.

实验室实验的优点和局限性

2,4-dichloro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide has several advantages for lab experiments. It is a highly selective inhibitor of MEK1/2 and does not inhibit other kinases in the MAPK pathway. This compound has also been extensively studied in various disease models, making it a well-established tool for research. However, this compound has some limitations. It has poor solubility in water, which can make it difficult to use in certain assays. This compound also has a short half-life, which can limit its effectiveness in vivo.

未来方向

There are several future directions for 2,4-dichloro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide research. One direction is to develop more potent and selective MEK inhibitors. Another direction is to explore the potential of this compound in combination therapy with other drugs. This compound has also been studied in combination with radiation therapy, where it has been shown to enhance the efficacy of radiation. Finally, this compound has been studied in various disease models, but more research is needed to determine its potential therapeutic applications in humans.
Conclusion:
This compound is a small molecule inhibitor that targets the ERK pathway. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for this compound research, including the development of more potent and selective MEK inhibitors and exploring its potential in combination therapy with other drugs.

合成方法

2,4-dichloro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide can be synthesized using a multi-step process. The first step involves the reaction of 2,4-dichloroaniline with propylthiol to form 2,4-dichloro-N-(propylthio)aniline. This intermediate is then reacted with thionyl chloride and ammonium thiocyanate to form 5-(propylthio)-1,3,4-thiadiazol-2-amine. Finally, 5-(propylthio)-1,3,4-thiadiazol-2-amine is reacted with 2,4-dichlorobenzoyl chloride to form this compound.

科学研究应用

2,4-dichloro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells by blocking the ERK pathway. This compound has been studied in various cancer types, including melanoma, pancreatic cancer, and lung cancer. In neurodegenerative diseases, this compound has been shown to protect neurons from oxidative stress and apoptosis. This compound has also been studied in inflammatory disorders, such as rheumatoid arthritis, where it has been shown to reduce inflammation and joint destruction.

属性

IUPAC Name

2,4-dichloro-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N3OS2/c1-2-5-19-12-17-16-11(20-12)15-10(18)8-4-3-7(13)6-9(8)14/h3-4,6H,2,5H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKXXLUIDGQAJIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(S1)NC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。